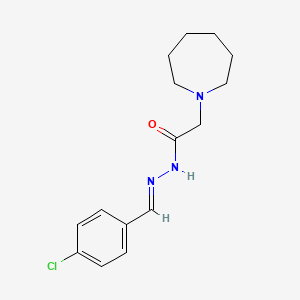
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Vue d'ensemble
Description
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as CEM-102, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have minimal toxicity in vitro, and it is well-tolerated in animal models. It has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, there are also some limitations associated with its use in lab experiments. For example, the synthesis of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is complex and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of interest is the development of new synthetic methods for 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in combination with other antibiotics, as this could enhance its antibacterial activity and reduce the risk of antibiotic resistance. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to investigate its potential use in the treatment of other infectious diseases.
Applications De Recherche Scientifique
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the treatment of bacterial infections. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to conventional antibiotics. In addition, 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of tuberculosis, as it has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-17-8-11(4-7-15(17)23-2)18-13-6-5-12(22)9-16(13)25-19(21)14(18)10-20/h4-9,18,22H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPBGKPDHWJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3836628.png)



![butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B3836656.png)
![7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3836662.png)



![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)


![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)